molecular formula C19H22Cl2N2O B6051497 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide

2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide

Cat. No. B6051497
M. Wt: 365.3 g/mol
InChI Key: ZGKSMFMLLAGHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide, also known as DCMC or DCMCA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound is a derivative of NMDA receptor antagonist, which is a type of receptor that is involved in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide acts as a competitive antagonist of the NMDA receptor, which means it binds to the receptor and prevents the activation of the receptor by its natural ligand, glutamate. This blockade of the NMDA receptor results in a decrease in calcium influx into the neuron, which is important for the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide has also been found to improve memory and learning in animal models of cognitive impairment. Additionally, 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade without affecting other receptors. However, one limitation of using 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide. One area of interest is the potential use of 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide in the study of synaptic plasticity and memory formation. Additionally, further research is needed to investigate the potential side effects of 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide and its safety for use in humans.
Conclusion:
In conclusion, 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. Its selectivity for the NMDA receptor makes it a useful tool for studying the physiological and biochemical effects of NMDA receptor blockade. 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide has various biochemical and physiological effects, including analgesic and anti-inflammatory effects, improvement of memory and learning, and neuroprotective effects. However, further research is needed to investigate its potential therapeutic use and safety for use in humans.

Synthesis Methods

The synthesis of 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide involves the reaction of 2,4-dichlorobenzonitrile with tert-butylcyclohexanone in the presence of a catalyst. The resulting product is then treated with acetic anhydride and ammonium acetate to obtain 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide. The yield of this reaction is around 50-60%, and the compound can be purified using column chromatography.

Scientific Research Applications

2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide has been used as a pharmacological tool in various studies to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory. It has been found to be a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for studying the physiological and biochemical effects of NMDA receptor blockade. 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide has also been used in studies related to pain and inflammation, as it has been found to have analgesic and anti-inflammatory effects.

properties

IUPAC Name

2-(4-tert-butylcyclohexylidene)-2-cyano-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O/c1-19(2,3)13-6-4-12(5-7-13)15(11-22)18(24)23-17-9-8-14(20)10-16(17)21/h8-10,13H,4-7H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKSMFMLLAGHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134703
Record name 2-Cyano-N-(2,4-dichlorophenyl)-2-[4-(1,1-dimethylethyl)cyclohexylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

590350-62-2
Record name 2-Cyano-N-(2,4-dichlorophenyl)-2-[4-(1,1-dimethylethyl)cyclohexylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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